

The Diverse Biological Activities of 3-Formylchromone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 6,8-Dimethyl-3-formylchromone

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The chromone scaffold, a benzopyran-4-one system, is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological properties. Among these, 3-formylchromone and its analogues have emerged as particularly promising compounds with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of 3-formylchromone derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity of 3-Formylchromone Derivatives

3-Formylchromone derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation, apoptosis, and metastasis.

Quantitative Anticancer Data

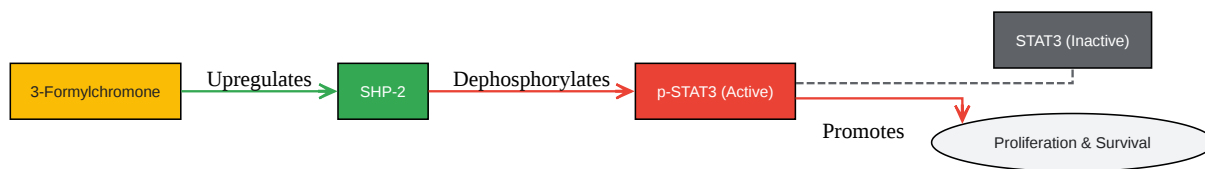
The following table summarizes the in vitro anticancer activity of selected 3-formylchromone derivatives, presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

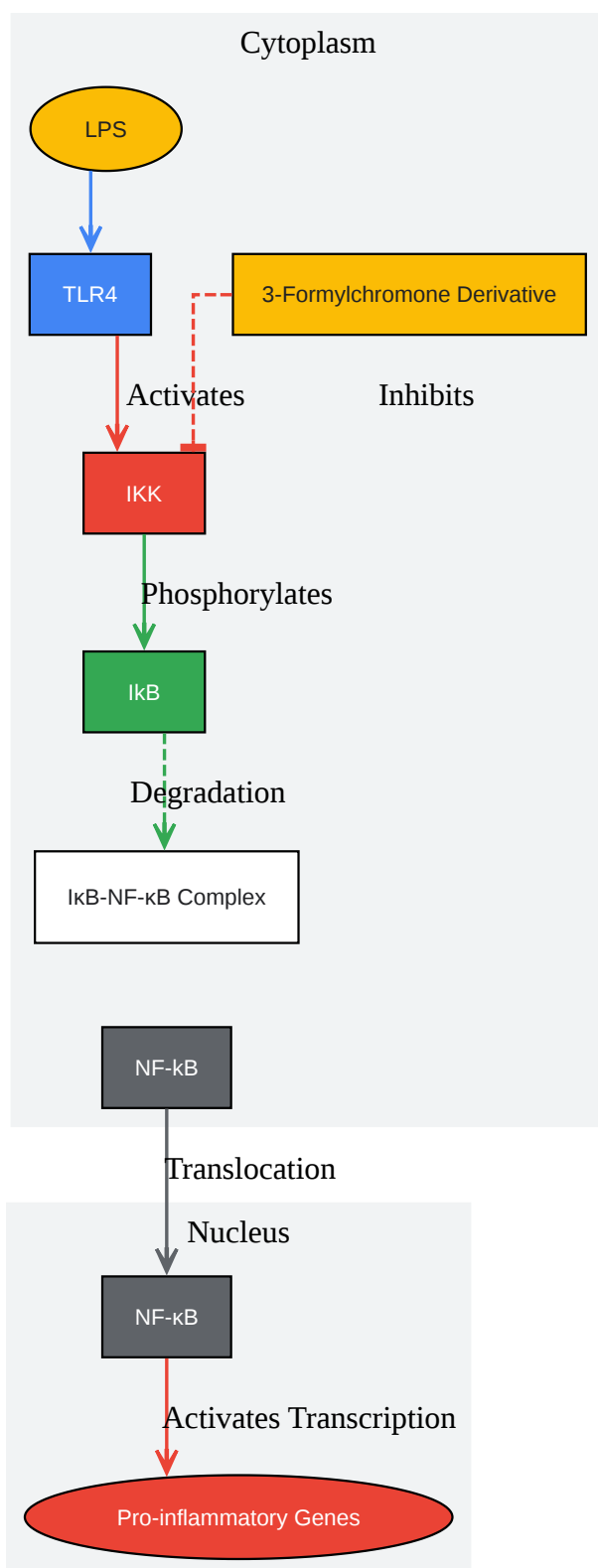
Compound	Cancer Cell Line	IC50 (μM)	Reference
6-Fluoro-3-formylchromone	Human oral squamous carcinoma (HSC-2)	< 15.6	[1]
6-Chloro-3-formylchromone	Human oral squamous carcinoma (HSC-2)	< 15.6	[1]
6-Chloro-7-methyl-3-formylchromone	Human oral squamous carcinoma (HSC-2)	< 15.6	[1]
6,8-Dichloro-3-formylchromone	Human promyelocytic leukemia (HL-60)	26	[1]
Epiremisorpine H	Human colon carcinoma (HT-29)	21.17 ± 4.89	[2]
Epiremisorpine H	Human lung carcinoma (A549)	31.43 ± 3.01	[2]
Epiremisorpine G	Human colon carcinoma (HT-29)	35.05 ± 3.76	[2]
Epiremisorpine F	Human colon carcinoma (HT-29)	44.77 ± 2.70	[2]

Signaling Pathways in Anticancer Activity

STAT3 Signaling Pathway:

One of the key mechanisms underlying the anticancer activity of 3-formylchromone is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Aberrant STAT3 activation is a hallmark of many cancers, promoting cell survival and proliferation. 3-Formylchromone has been shown to counteract this pathway by upregulating SHP-2, a protein tyrosine phosphatase that dephosphorylates and inactivates STAT3.





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- 2. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived *Penicillium citrinum* - PMC [pmc.ncbi.nlm.nih.gov]
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